

# An In-depth Technical Guide to SUVN-911 (Ropanicant)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SUVN-911**, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).[1][2][3] Developed by Suven Life Sciences, this compound has demonstrated a promising preclinical and clinical profile, suggesting the potential for a rapid onset of antidepressant effects and a favorable side-effect profile compared to current therapies.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **SUVN-911**.

## **Chemical Structure and Properties**

**SUVN-911** is a synthetic organic small molecule with a unique azabicyclo[3.1.0]hexane core structure.[2] It is being developed as a hydrochloride salt, which is a non-hygroscopic, crystalline solid stable under various storage conditions.

## **Chemical Identifiers**



Identifier	Value
IUPAC Name	(1R,3S,5R)-3-[((6-chloropyridin-3-yl)oxy)methyl]-2-azabicyclo[3.1.0]hexane
Other Names	Ropanicant, SUVN 911
CAS Number	2414674-70-5 (free base)
Molecular Formula	C11H13CIN2O
SMILES	C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C( C=C3)Cl
ChEMBL ID	ChEMBL4650579
DrugBank ID	DB19134

**Physicochemical Properties** 

Property	- Value	Source
Molecular Weight	224.69 g/mol	[2]
LogP	1.9	Suven Life Sciences
рКа	8.9	Suven Life Sciences
Solubility	Soluble in DMSO (125 mg/mL)	[5]
BCS Class	Class I	Suven Life Sciences

# **Pharmacological Properties**

**SUVN-911** is a potent and selective antagonist of the  $\alpha 4\beta 2$  subtype of nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels that are widely distributed in brain regions implicated in the pathophysiology of depression.[6][7][8]

# **Pharmacodynamics**



Parameter	Value	Details
Target	α4β2 nicotinic acetylcholine receptor	Neuronal nAChR subtype
Mechanism of Action	Antagonist	Blocks the receptor, preventing activation by acetylcholine
Binding Affinity (Ki)	1.5 nM	For α4β2 nAChRs
Selectivity	High	>10 μM binding affinity for the ganglionic α3β4 receptor and selective over 70 other targets.

### **Pharmacokinetics**

Phase 1 clinical trials (NCT03155503 and NCT03551288) have evaluated the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy adult and elderly subjects.[9][10]

Key Findings from Phase 1 Studies:

- Safety and Tolerability: Single doses up to 60 mg and multiple doses up to 45 mg once daily were found to be safe and well-tolerated. The most frequently reported adverse events were headache and nausea.[9]
- Dose Proportionality: Ropanicant exposures were more than dose-proportional following single and multiple administrations.[9]
- Accumulation: Upon multiple dosing, 1.5- to 2.5-fold higher exposures for maximum concentration and 1.6- to 4.0-fold higher exposures for AUC were observed on day 14 compared to day 1.[9]
- Effect of Food, Sex, and Age: Pharmacokinetics were found to be sex-dependent, with higher exposure observed in females. Food and age had no significant effect on its pharmacokinetics.[9]
- Elimination: Urinary excretion represents an insignificant elimination pathway.[9]

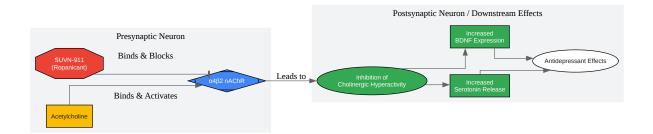


Note: Specific Cmax, Tmax, and half-life values from these studies are not publicly available in the reviewed literature.

# **Mechanism of Action and Signaling Pathway**

The antidepressant effects of **SUVN-911** are believed to be mediated through its antagonism of  $\alpha 4\beta 2$  nAChRs. The "cholinergic hypothesis of depression" suggests that hyperactivity of the cholinergic system may contribute to depressive symptoms.[6][7] By blocking  $\alpha 4\beta 2$  nAChRs, **SUVN-911** can modulate downstream signaling pathways, leading to an increase in crucial neurotransmitters and neurotrophic factors.

Preclinical studies have shown that administration of Ropanicant leads to a significant increase in serotonin and brain-derived neurotrophic factor (BDNF) levels in the cortex.[2]



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Caption: Proposed signaling pathway of **SUVN-911**.

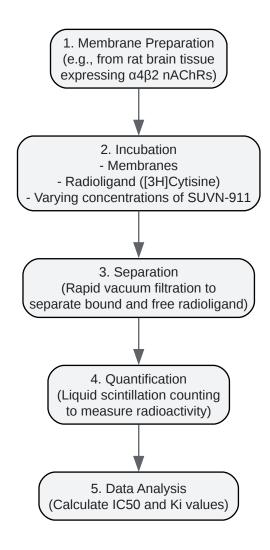
# **Key Experimental Protocols**

Detailed methodologies for key preclinical and in vitro experiments are crucial for understanding the pharmacological profile of **SUVN-911**.



## **Receptor Binding Assay (General Protocol)**

This protocol is a general representation of how the binding affinity (Ki) of a compound like **SUVN-911** to  $\alpha 4\beta 2$  nAChRs is determined using a radioligand binding assay.



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Caption: Workflow for a receptor binding assay.

#### Methodology:

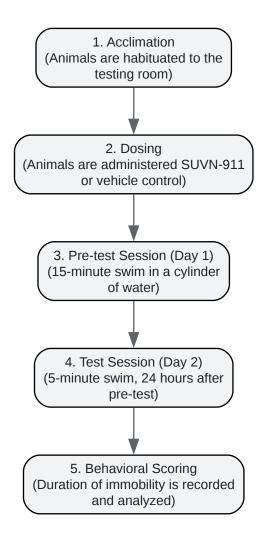
- Membrane Preparation: Brain tissue (e.g., rat cortex) rich in α4β2 nAChRs is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
- Incubation: The membranes are incubated with a specific radioligand for α4β2 nAChRs, such as [³H]cytisine, and various concentrations of the test compound (**SUVN-911**).



- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of SUVN-911 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

## **Forced Swim Test (FST)**

The FST is a common preclinical model used to assess antidepressant-like activity in rodents. [5][11][12][13][14]



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Caption: Experimental workflow for the Forced Swim Test.

#### Methodology:

- Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:
  - Pre-test (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This is done to induce a baseline level of behavioral despair.
  - Dosing: SUVN-911 or a vehicle control is administered at specified time points before the test session (e.g., orally, 60 minutes prior).
  - Test (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.
- Scoring: The duration of immobility (the time the animal spends floating with only minor
  movements to keep its head above water) is recorded. A significant decrease in immobility
  time in the SUVN-911 treated group compared to the vehicle group is indicative of an
  antidepressant-like effect.

## **Novel Object Recognition (NOR) Task**

The NOR task is used to evaluate the effects of a compound on cognition, particularly recognition memory.[1][15][16][17][18]

#### Methodology:

- Apparatus: An open-field arena (e.g., a square or circular box) is used. A set of two identical objects (familiar objects) and one different object (novel object) are required.
- Procedure:
  - Habituation: Each animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.



- Familiarization/Training Trial (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes).
- Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 to 24 hours).
- Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
- Scoring: A discrimination index is calculated, typically as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher discrimination index in the treated group suggests improved recognition memory.

# **Clinical Development**

**SUVN-911** has completed Phase 1 studies and is currently in Phase 2 clinical trials for the treatment of moderate to severe MDD.[3][19] The progression of **SUVN-911** into later-stage clinical development underscores its potential as a novel therapeutic agent for depression.

## Conclusion

**SUVN-911** (Ropanicant) is a promising clinical candidate with a well-defined mechanism of action as a potent and selective  $\alpha 4\beta 2$  nAChR antagonist. Its chemical and pharmacological properties, combined with positive preclinical and early clinical data, support its continued development for the treatment of Major Depressive Disorder. The potential for a faster onset of action and a better side-effect profile could address significant unmet needs in the current treatment landscape for depression.[4] Further research and the outcomes of ongoing clinical trials will be critical in fully elucidating the therapeutic potential of this novel compound.

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